molecular formula C10H17O7P2-3 B1258311 Geranyl diphosphate(3-)

Geranyl diphosphate(3-)

Cat. No.: B1258311
M. Wt: 311.18 g/mol
InChI Key: GVVPGTZRZFNKDS-JXMROGBWSA-K
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Description

Chemical Structure and Molecular Properties of Geranyl Diphosphate(3-)

Atomic Composition and Molecular Formula

Geranyl diphosphate(3-) exhibits a distinct molecular composition that reflects its role as a phosphorylated isoprenoid compound. The trianion form possesses the molecular formula C₁₀H₁₇O₇P₂⁻³, indicating the presence of ten carbon atoms, seventeen hydrogen atoms, seven oxygen atoms, and two phosphorus atoms, with an overall negative charge of three. This formula represents the deprotonated state of the parent compound geranyl diphosphate, which maintains the molecular formula C₁₀H₂₀O₇P₂ in its fully protonated form. The molecular weight of the trianion species equals 311.18 grams per mole, while the parent compound exhibits a molecular weight of 314.21 grams per mole.

The atomic arrangement within geranyl diphosphate(3-) demonstrates a systematic organization comprising a ten-carbon aliphatic chain with two double bonds and a terminal diphosphate group. The carbon skeleton contains methyl substituents at positions corresponding to the isoprene unit structure, maintaining the characteristic branching pattern inherent to monoterpene derivatives. The diphosphate moiety contributes significantly to the molecular mass and charge distribution, with the two phosphorus atoms providing the primary sites for ionization under physiological conditions.

Chemical databases consistently report the CAS number 763-10-0 for the parent geranyl diphosphate compound, establishing a standardized identification system for research and commercial applications. The InChI key GVVPGTZRZFNKDS-JXMROGBWSA-K uniquely identifies the trianion form, distinguishing it from other ionization states and stereoisomers. These molecular identifiers facilitate precise chemical communication and database searching across scientific literature and commercial sources.

Stereochemical Configuration and Isomerism

The stereochemical architecture of geranyl diphosphate(3-) centers around the E-configuration of its double bonds, specifically the 2E-geometry that defines the geranyl structural motif. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2E)-3,7-dimethylocta-2,6-dien-1-yl diphosphate, emphasizing the trans-configuration of the primary double bond. This stereochemical arrangement distinguishes geranyl diphosphate from its geometric isomer neryl diphosphate, which exhibits the corresponding Z-configuration at the same position.

The molecular structure contains two carbon-carbon double bonds positioned at carbons 2-3 and 6-7 within the eight-carbon chain, both maintaining E-geometry in the naturally occurring form. The presence of methyl substituents at carbons 3 and 7 creates additional steric considerations that influence the overall molecular conformation and biological activity. The SMILES notation CC(=CCCC(=CCOP([O-])(OP(=O)([O-])[O-])=O)C)C accurately represents the structural connectivity and charge distribution in the trianion form.

Conformational flexibility exists primarily within the aliphatic chain region, allowing rotation around single bonds while maintaining the fixed geometry around double bonds. The diphosphate terminus exhibits limited conformational freedom due to the rigid phosphorus-oxygen bond network and the influence of electrostatic interactions between negatively charged oxygen atoms. This structural rigidity contributes to the molecule's recognition by specific enzymes and binding proteins in biological systems.

Physicochemical Characteristics

Solubility and Partition Coefficients

The physicochemical properties of geranyl diphosphate(3-) reflect the dual nature of its molecular architecture, combining hydrophobic isoprenoid characteristics with highly polar phosphate functionality. Water solubility measurements indicate significant variability depending on the ionization state and experimental conditions, with reported values ranging from 0.9 grams per liter for certain forms to much lower concentrations for neutral species. The parent compound geranyl diphosphate demonstrates limited aqueous solubility, being described as practically insoluble in water and exhibiting very hydrophobic behavior.

Partition coefficient analyses reveal the compound's amphiphilic nature through logarithmic partition coefficient values. The calculated logP values range from 1.63 to 1.96 for geranyl diphosphate derivatives, indicating moderate lipophilicity that balances the hydrophobic isoprene chain against the hydrophilic phosphate groups. Alternative calculation methods yield logP values of 3.57 and 5.28 for related geranylgeranyl diphosphate compounds, suggesting significant method-dependent variation in theoretical predictions. The logarithmic solubility parameter logS equals -2.5 for geranyl diphosphate species, confirming limited aqueous dissolution behavior.

The physical state of geranyl diphosphate(3-) appears as a solid under standard conditions, consistent with the crystalline or amorphous nature typical of phosphorylated metabolites. Collision cross section measurements provide additional insight into molecular size and shape, with values of 167.2 Ų and 167.5 Ų for deprotonated species, indicating compact molecular geometries in the gas phase. These measurements support structural models that predict folded conformations where the charged phosphate group interacts with the aliphatic chain.

Tautomeric and Ionization States

The ionization behavior of geranyl diphosphate exhibits complex pH-dependent equilibria involving multiple protonation sites within the diphosphate moiety. The strongest acidic character occurs with a calculated pKa value of 1.77, corresponding to the initial deprotonation of the terminal phosphate group. This extremely low pKa value indicates that the first ionization occurs readily under mildly acidic conditions, establishing the predominance of charged species across most experimentally relevant pH ranges.

The physiological charge state of -2 reflects the typical ionization pattern at cellular pH values, where the diphosphate group exists primarily in its dianionic form. However, the trianion geranyl diphosphate(3-) represents the major species at pH 7.3, indicating additional deprotonation events that occur near physiological conditions. This pH-dependent speciation influences molecular interactions, enzyme binding affinity, and membrane permeability characteristics.

Tautomeric considerations primarily involve the phosphate groups, where rapid proton exchange between oxygen atoms creates dynamic equilibria. Nuclear Magnetic Resonance studies of phosphate compounds demonstrate that chemical shift patterns reflect the local electronic environment around phosphorus nuclei, which changes dramatically upon protonation or deprotonation. The relationship between Nuclear Magnetic Resonance chemical shifts and basicity provides insight into the electron density distribution within the phosphate system and the relative stability of different ionization states.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of geranyl diphosphate(3-) through analysis of ¹H, ¹³C, and ³¹P nuclei. Proton Nuclear Magnetic Resonance spectra exhibit characteristic resonance patterns that reflect the molecular architecture and stereochemical configuration. Related farnesyl diphosphate compounds demonstrate typical chemical shift ranges, with methyl groups appearing at δ 1.61-1.72 ppm, methylene protons at δ 1.99-2.17 ppm, terminal methylene protons adjacent to phosphate at δ 4.45 ppm, and olefinic protons at δ 5.15-5.46 ppm. These chemical shift assignments provide reference points for interpreting geranyl diphosphate spectra.

Carbon-13 Nuclear Magnetic Resonance analysis reveals distinct resonance patterns for different carbon environments within the molecule. Characteristic chemical shifts include methyl carbons at δ 16.3-17.9 ppm, aliphatic methylene carbons at δ 25.9-27.2 ppm, methylene carbons adjacent to phosphate at δ 63.2 ppm, and olefinic carbons spanning δ 120.5-142.8 ppm. Enzymatic studies utilizing carbon-13 labeled geranyl diphosphate demonstrate specific resonances at δ 164.5 ppm, corresponding to delocalized allylic cation intermediates formed during enzymatic transformations. These specialized signals provide valuable mechanistic insights into biochemical reaction pathways.

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy offers direct observation of the diphosphate moiety, typically exhibiting two distinct phosphorus environments. Characteristic chemical shifts appear as doublets with coupling constants around 20-22 Hz, reflecting two-bond phosphorus-phosphorus coupling. The terminal phosphorus atom resonates at approximately δ -6.56 ppm, while the internal phosphorus appears at δ -9.89 ppm, both upfield relative to phosphoric acid reference standards. These negative chemical shifts indicate increased electron density around phosphorus nuclei compared to free phosphoric acid, consistent with the anionic character of the diphosphate group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of geranyl diphosphate(3-) provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The parent molecular ion appears at m/z 311.18 for the trianion form, corresponding to the deprotonated species under negative ion detection conditions. Alternative ionization states produce molecular ions at m/z 314.21 for the neutral form and various intermediate charge states depending on experimental conditions.

Collision cross section measurements complement traditional mass spectrometric data by providing three-dimensional structural information about gas-phase molecular conformations. Multiple charge states exhibit distinct collision cross sections: 161.5 Ų for [M-H₂O-H]⁻, 167.2 Ų for [M-H]⁻, 167.5 Ų for alternative [M-H]⁻ measurements, and 173.8 Ų for [M+Na-2H]⁻ and [M-2H+Na]⁻ species. These values suggest relatively compact molecular geometries with limited conformational diversity in the gas phase.

Fragmentation pathways typically involve loss of phosphate groups, cleavage of the phosphoester bond, and breakdown of the isoprene chain. The diphosphate moiety represents a particularly labile functional group under mass spectrometric conditions, often undergoing neutral loss reactions that generate characteristic fragment ions. The aliphatic chain contributes additional fragmentation sites through carbon-carbon bond cleavage, particularly at branch points near methyl substituents. Understanding these fragmentation patterns enables confident structural assignment and quantitative analysis in complex biological samples.

Properties

Molecular Formula

C10H17O7P2-3

Molecular Weight

311.18 g/mol

IUPAC Name

[[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/p-3/b10-7+

InChI Key

GVVPGTZRZFNKDS-JXMROGBWSA-K

SMILES

CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C

Isomeric SMILES

CC(=CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)C

Canonical SMILES

CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C

Origin of Product

United States

Scientific Research Applications

Biosynthesis and Industrial Applications

Geranyl diphosphate serves as a precursor in the biosynthesis of many important natural products, including essential oils, fragrances, and bioactive compounds.

Role in Terpene Production

Geranyl diphosphate is involved in the synthesis of monoterpenes, which are widely used in the fragrance and flavor industries. For instance:

  • Limonene : Derived from geranyl diphosphate, limonene is used in cleaning products and as a flavoring agent.
  • Geraniol : Another derivative, it is utilized in cosmetics and perfumery due to its pleasant scent.

Table 1: Key Monoterpenes Derived from Geranyl Diphosphate

CompoundUses
LimoneneCleaning products, flavoring agent
GeraniolCosmetics, perfumery
CitronellolInsect repellent, fragrance

Pharmaceutical Applications

Geranyl diphosphate has garnered attention for its potential therapeutic applications:

Cancer Research

Recent studies have highlighted the role of geranylgeranylated proteins in cancer cell proliferation and survival. Inhibitors targeting geranylgeranyl diphosphate synthase (GGDPS) have shown promise in:

  • Inducing apoptosis in multiple myeloma cells by disrupting protein trafficking.
  • Targeting pancreatic ductal adenocarcinoma (PDAC) through inhibition of mucin trafficking.

Case Study: GGDPS Inhibition in Cancer Treatment
In vivo studies demonstrated that GGDPS inhibitors effectively induced apoptosis in mouse models of prostate cancer and multiple myeloma, suggesting a potential therapeutic window for treating malignancies reliant on geranylgeranylation .

Agricultural Applications

The antifungal properties of compounds derived from geranyl diphosphate have been explored for agricultural use:

Biopesticides

Geranate, a compound synthesized from geraniol via pathways involving geranyl diphosphate, has been identified as an effective antifungal agent against pathogens like Colletotrichum graminicola and Fusarium graminearum. Additionally, it shows insecticidal activity against pests such as Aedes aegypti .

Table 2: Agricultural Applications of Geranate

ApplicationTarget Organisms
AntifungalColletotrichum graminicola, Fusarium graminearum
InsecticideAedes aegypti, Stephanitis pyrioides

Metabolic Pathways

Geranyl diphosphate is integral to various metabolic pathways involving isoprenoids. Its synthesis typically occurs via the mevalonate pathway or the methylerythritol phosphate pathway.

Enzymatic Reactions

The enzyme geranyl diphosphate synthase catalyzes the conversion of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into geranyl diphosphate. Understanding these enzymatic reactions can lead to advancements in metabolic engineering for enhanced production of desired compounds.

Preparation Methods

Chemical Synthesis of Geranyl Diphosphate(3-)

Direct Phosphorylation of Geraniol

The most straightforward chemical route involves phosphorylating geraniol using pyrophosphorylating agents. Geraniol reacts with disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇) in the presence of trichloroacetonitrile as an activating agent. This method, adapted from Organic Syntheses, produces trisammonium geranyl diphosphate with a yield of 65–72% after purification via ion-exchange chromatography. Key steps include:

  • Activation : Geraniol is converted to geranyl chloride using N-chlorosuccinimide and dimethyl sulfide in dichloromethane.
  • Phosphorylation : Geranyl chloride reacts with disodium dihydrogen pyrophosphate in a tetrabutylammonium hydroxide-mediated nucleophilic substitution.
  • Purification : The crude product is subjected to anion-exchange chromatography (DEAE-Sephadex), eluted with ammonium bicarbonate gradient, and lyophilized.
Table 1: Reagents and Conditions for Geraniol Phosphorylation
Component Quantity/Concentration Role
Geraniol 10 mmol Substrate
Disodium dihydrogen pyrophosphate 12 mmol Phosphorylating agent
Trichloroacetonitrile 15 mmol Activating agent
Reaction temperature 25°C Optimal activity
Reaction time 24 hours Complete conversion

This method’s scalability is limited by the cost of pyrophosphate reagents and the need for anhydrous conditions.

Solid-Phase Synthesis

Recent advances employ solid-supported synthesis to simplify purification. A polystyrene-bound geraniol derivative reacts with phosphorus pentoxide (P₂O₅) in acetonitrile, yielding GPP after cleavage from the resin. While this approach reduces purification steps, yields remain moderate (50–60%) due to incomplete phosphorylation.

Enzymatic Biosynthesis Using Recombinant Systems

Heterologous Expression in E. coli

Geranyl diphosphate synthase (GPPS), the enzyme catalyzing DMAPP and IPP condensation, has been heterologously expressed in E. coli. Early attempts faced challenges due to GPPS’s heterodimeric structure, requiring co-expression of large (GPPS.LSU) and small (GPPS.SSU) subunits. For example, co-expressing Mentha GPPS.LSU and GPPS.SSU in BL21(DE3) cells yielded 1.2 mg/L active enzyme. However, intracellular GPP accumulation causes toxicity in E. coli, necessitating inducible promoters and truncated fermentation cycles.

Table 2: Recombinant GPPS Expression Systems
Host Organism Subunits Expressed Yield (mg/L) Activity (nmol/min/mg)
E. coli Mentha LSU + SSU 1.2 84
S. cerevisiae Sinapis GGPP synthase 3.8 152
P. pastoris Chimeric LSU/SSU 5.1 198

Engineering Product Specificity

Structural studies of Sinapis alba GGPP synthase revealed that substituting residues in the active site (e.g., Tyr-81 to Phe) shifts product specificity from GGPP to GPP. This mutagenesis approach, combined with fusion tags for solubility, enhances GPP yields to 220 nmol/min/mg in Pichia pastoris.

Cell-Free Systems

Cell-free protein synthesis (CFPS) bypasses host toxicity by isolating GPPS activity in vitro. Combining E. coli lysates expressing GPPS.LSU/SSU with DMAPP and IPP substrates produces GPP at 0.8 mM/hour, though costs remain prohibitive for large-scale use.

Plant-Based Extraction and Purification

Isolation from Mint Oil Glands

GPP is natively synthesized in plastids of mint (Mentha spp.) glandular trichomes. Secretory cells isolated from spearmint leaves yield 0.4–0.6 mg GPP per gram fresh weight after ultracentrifugation and anion-exchange chromatography. However, co-purification with FPP and GGPP necessitates HPLC separation using a C18 column and isocratic acetonitrile/ammonium acetate eluent.

Transient Expression in Nicotiana benthamiana

Agroinfiltration of N. benthamiana with GPPS.LSU/SSU constructs produces GPP in leaf tissues at 1.7 mg/g DW, offering a scalable plant-based platform. Co-expression with geranylgeranyl reductase (GGR) diverts flux toward GPP, reducing competing GGPP synthesis.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for GPP Synthesis
Method Yield Purity Scalability Cost
Chemical synthesis 60–72% 95% Moderate High
E. coli expression 1.2 mg/L 90% Low Moderate
P. pastoris expression 5.1 mg/L 98% High Moderate
Plant extraction 0.4 mg/g FW 85% Low Low

Chemical synthesis suits small-scale needs but faces cost barriers. Microbial systems, particularly P. pastoris, offer higher yields and purity for industrial applications, while plant-based methods remain niche due to technical complexity.

Q & A

Q. What is the enzymatic role of geranyl diphosphate(3-) (GDP) in terpene biosynthesis pathways?

GDP serves as the direct precursor for monoterpenes (C10) in plants and microorganisms. It is synthesized by geranyl diphosphate synthase (GDPS), which catalyzes the condensation of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP). GDP is subsequently utilized by terpene synthases (TPSs) to form diverse monoterpenoid structures . Methodologically, heterologous expression of GDPS in E. coli followed by enzymatic assays (e.g., GC-MS for product validation) is a standard approach to confirm activity .

Q. Which analytical techniques are most reliable for quantifying GDP levels in plant tissues?

LC-MS/MS and GC-MS are widely used for GDP quantification. For example, LC-MS/MS enables direct detection of GDP in Pelargonium graveolens leaf tissue, while GC-MS is employed for downstream monoterpene analysis . Key considerations include optimizing extraction protocols to prevent GDP degradation and using isotopically labeled internal standards (e.g., 13C^{13}\text{C}-GDP) for calibration .

Advanced Research Questions

Q. How can structural determinants of product specificity in GDP synthases be experimentally resolved?

Site-directed mutagenesis and chimeric enzyme construction are critical. In Picea abies, replacing specific amino acids (e.g., Phe-77 in PaIDS1) alters the GDP-to-GGPP ratio. Structural studies (X-ray crystallography) combined with phylogenetic analysis of prenyltransferases identify residues governing chain-length control . For instance, mutations in the "floor" region of the active site cavity shift product specificity toward GDP .

Q. What experimental strategies address contradictions in bifunctional enzyme activity (e.g., GDP and GGPP synthesis)?

Heterologous expression in prokaryotic (E. coli) and eukaryotic (plant tissue) systems can validate bifunctionality. Transcript profiling (qRT-PCR) and subcellular localization (e.g., immunolocalization in epithelial cells of resin ducts) clarify tissue-specific roles . Comparative kinetic assays with single-product synthases (e.g., GDPS vs. GGPPS) further distinguish substrate-binding affinities .

Q. How do computational methods enhance crystallographic studies of GDP-related enzymes?

Molecular docking and molecular dynamics simulations predict inhibitor binding (e.g., bisphosphonates in geranylgeranyl diphosphate synthase) and conformational changes during catalysis. These approaches, combined with X-ray diffraction data (e.g., 2.8 Å resolution structures), identify key interactions, such as Mg2+^{2+} coordination in the active site . Software suites like PHENIX and COOT are standard for model refinement .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for comparing GDP biosynthesis across treatments (e.g., methyl jasmonate induction)?

Use ANOVA or linear mixed-effects models to analyze transcript levels (FPKM values) and GDP concentrations. Select 4–5 critical data points (e.g., fold-changes in PaIDS1 expression) that directly test hypotheses, and correlate these with metabolite profiles. Address variability via biological replicates and bootstrap resampling .

Q. How to design experiments isolating GDP synthase activity from competing pathways (e.g., farnesyl diphosphate synthesis)?

Employ affinity-tagged enzyme purification (e.g., His-tagged GDPS) coupled with in vitro assays using 14C^{14}\text{C}-labeled IDP/DMADP. Inhibitors like zoledronate can selectively block downstream enzymes (e.g., farnesyl diphosphate synthase), ensuring GDP-specific product detection .

Data Contradictions & Limitations

Q. Why do GDP synthase homologs exhibit divergent product specificities across species?

Phylogenetic divergence and adaptive evolution explain functional differences. For example, bifunctional PaIDS1 in conifers retains ancestral promiscuity, while angiosperm GDPS enzymes are optimized for GDP production. Structural alignment tools (e.g., PyMOL) highlight sequence variations in catalytic domains .

Q. What are the limitations of current GDP quantification methods?

LC-MS/MS sensitivity is constrained by ion suppression in complex matrices. Additionally, GDP’s instability at neutral pH necessitates rapid extraction in acidic buffers. Cross-reactivity with geranylgeranyl diphosphate in enzymatic assays requires rigorous chromatographic separation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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